3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde
Description
3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at position 3, an ethoxy group at position 5, and a 3-fluorobenzyloxy moiety at position 4. Its molecular formula is C₁₆H₁₄ClFO₃, with a molecular weight of 316.74 g/mol. The aldehyde functional group at the benzaldehyde core enables further derivatization, such as condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARVYNPWLQJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro and fluorobenzyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine Position: The 3-fluorobenzyloxy group (meta-F) in the target compound creates a distinct dipole compared to 2- or 4-fluorobenzyloxy analogs (), altering electronic interactions in biological systems .
- Alkoxy Groups: Ethoxy (target) vs. 3-Methylbut-2-enyloxy (): This aliphatic group significantly boosts hydrophobicity compared to aromatic benzyloxy substituents, affecting solubility and metabolic stability .
Reactivity and Functional Group Compatibility
- Aldehyde vs. Hydrazide : The target’s aldehyde group enables reactions like Schiff base formation, unlike the hydrazide derivative (), which is more suited for acylhydrazone synthesis .
- Bromo vs. Chloro : Brominated analogs () may undergo faster nucleophilic substitution due to bromine’s superior leaving-group ability, whereas chloro derivatives are more thermally stable .
Biological Activity
3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may influence its biological activity, particularly in areas such as anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and research data.
- Molecular Formula : C16H14ClF O3
- Molecular Weight : 308.73 g/mol
- CAS Number : 346611-56-1
The biological activity of this compound is hypothesized to result from its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that derivatives of benzaldehyde compounds exhibit significant anticancer activity. For instance:
- Case Study : A derivative similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Similar Compound | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Research Findings : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacteria Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:
- Chloro Group : Enhances lipophilicity, improving membrane permeability.
- Ethoxy Group : Contributes to increased solubility in biological systems.
- Fluorobenzyl Substitution : Impacts binding affinity to target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
